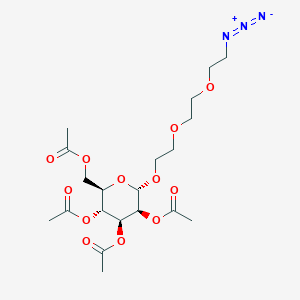
1-Heptyl-3-methylimidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-3-methylimidazolium bromide is an ionic liquid with the molecular formula C₁₁H₂₁BrN₂. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make them valuable in a wide range of applications, including green chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylimidazolium bromide can be synthesized through a quaternization reaction between 1-methylimidazole and 1-bromoheptane. The reaction typically occurs in an organic solvent such as acetonitrile or toluene, under reflux conditions . The general reaction scheme is as follows:
1-Methylimidazole+1-Bromoheptane→1-Heptyl-3-methylimidazolium bromide
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various imidazolium salts with different anions .
Scientific Research Applications
1-Heptyl-3-methylimidazolium bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-heptyl-3-methylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The bromide ion can act as a nucleophile or leaving group in substitution reactions . The molecular pathways involved include ionic interactions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium bromide
Comparison: 1-Heptyl-3-methylimidazolium bromide is unique due to its specific alkyl chain length, which influences its solubility, thermal stability, and reactivity. Compared to shorter-chain analogs like 1-butyl-3-methylimidazolium bromide, it has higher hydrophobicity and lower volatility . This makes it more suitable for applications requiring non-volatile solvents with high thermal stability .
Properties
CAS No. |
343851-32-1 |
|---|---|
Molecular Formula |
C11H23BrN2 |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
WXAJYJJTRNUTCV-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C=C[N+](=C1)C.[Br-] |
Canonical SMILES |
CCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)
![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318028.png)
![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)



